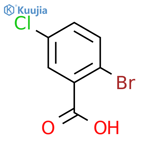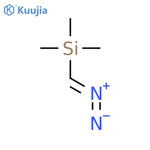Phosphodiesters as GPR84 Antagonists for the Treatment of Ulcerative Colitis
,
Journal of Medicinal Chemistry,
2022,
65(5),
3991-4006




